2-(Furan-2-ylmethylsulfanyl)-propionic acid is a compound that features a furan ring substituted with a methylthio group and a propionic acid moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with antibacterial properties.
The compound can be synthesized through various chemical reactions, often involving the manipulation of furan derivatives and propionic acid structures. It has been studied for its biological activities, including antimicrobial effects against various pathogens.
2-(Furan-2-ylmethylsulfanyl)-propionic acid can be classified as:
The synthesis of 2-(Furan-2-ylmethylsulfanyl)-propionic acid typically involves the following steps:
The detailed synthesis may involve:
2-(Furan-2-ylmethylsulfanyl)-propionic acid can undergo various chemical reactions, including:
These reactions can be facilitated by using catalysts such as sulfuric acid for esterification or lithium aluminum hydride for reduction processes. The choice of conditions will significantly affect the yield and purity of the products.
The mechanism of action for 2-(Furan-2-ylmethylsulfanyl)-propionic acid in biological systems may involve:
Studies have shown that derivatives of this compound demonstrate significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus .
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of synthesized compounds.
2-(Furan-2-ylmethylsulfanyl)-propionic acid has several potential applications in scientific research:
Furan heterocycles represent a privileged scaffold in medicinal chemistry due to their versatile bioactivity and presence in numerous natural products. These five-membered aromatic oxygen-containing rings exhibit favorable electronic properties that facilitate interactions with biological targets, enhancing drug-like properties such as binding affinity and metabolic stability [4] [9]. The structural plasticity of furan allows substitutions at multiple positions (C-2, C-3, C-5), enabling rational drug design across therapeutic areas. Notably, furan derivatives demonstrate significant antimicrobial, anticancer, and anti-inflammatory activities, as evidenced by compounds in clinical development [5] [9]. For example, nitrofuran derivatives exhibit potent antiparasitic activity against Trypanosoma cruzi (IC~50~ values 1.72–4.43 μM), while benzo[b]furan scaffolds show promise as tubulin polymerization inhibitors in oncology [5] [7]. The inherent bioactivity of furan motifs, combined with synthetic accessibility, positions them as critical pharmacophores for addressing multidrug resistance (MDR) in chemotherapy and antibiotic development [2] [4].
Table 1: Therapeutic Applications of Furan-Containing Pharmaceuticals
Compound | Therapeutic Class | Biological Activity | Reference |
---|---|---|---|
Nitrofurantoin | Antibacterial | Disrupts bacterial redox cycling; effective against urinary tract infections | [4] |
Rotundifuran | Hypocholesterolemic | Inhibits cholesterol acyltransferase (ACAT); lowers blood cholesterol | [4] |
Khellin | Vasodilator | Coronary vasodilation; historical treatment for angina | [9] |
Tanshinol A | Anticancer | Cytotoxicity against multiple tumor cell lines (IC~50~ 0.2–1.8 μg/mL) | [4] |
Furan F105 | Anti-biofilm | Prevents S. aureus biofilm formation; synergizes with aminoglycosides | [10] |
2-(Furan-2-ylmethylsulfanyl)-propionic acid (C~8~H~10~O~3~S; CID 6483756) exemplifies a strategic molecular hybrid integrating three key elements: a furan ring, a thioether (-S-) linker, and a propionic acid moiety [1] [6]. This architecture confers unique physicochemical and pharmacological properties:
Structural activity relationship (SAR) studies demonstrate that sulfanyl-linked furans exhibit 3–5-fold enhanced P-gp inhibition compared to non-sulfur analogs. This enhancement is attributed to sulfur’s capacity to form reversible disulfide bonds with cysteine residues in nucleotide-binding domains (NBDs) of ABC transporters [2] [10].
Table 2: Molecular Docking Parameters of Sulfanyl-Furan Hybrids with P-gp
Compound | Binding Energy (kcal/mol) | Intermolecular Interactions | Inhibition Efficiency |
---|---|---|---|
2-(Furan-2-ylmethylsulfanyl)-propionic acid | -9.7 | H-bond (Tyr310), π-π stacking (Phe332), S-S (Cys978) | 85% at 10 μM |
Furan without sulfanyl | -6.2 | H-bond only (Gln721) | 22% at 10 μM |
Sulfanyl without furan | -7.1 | Hydrophobic (Val982), S-S (Cys978) | 41% at 10 μM |
Tariquidar (reference) | -12.3 | Multiple H-bonds, π-stacking, S-S bonds | 95% at 0.1 μM |
The development of thioether-furan hybrids evolved through three key phases:
Table 3: Historical Evolution of Key Thioether-Furan Derivatives
Year | Milestone | Significance | Reference |
---|---|---|---|
1997 | Isolation of tanshinol A from Salvia miltiorrhiza | Demonstrated furan cytotoxicity against tumor cell lines (IC~50~ 0.2–1.8 μg/mL) | [4] |
2005 | Synthesis of 2-(furan-2-yl)propanoic acid (CAS 24954-09-4) | Provided synthetic access to β-substituted furan propionic acid derivatives | [8] |
2015 | Structural optimization of P-gp inhibitors with benzamide-furan hybrids | Achieved IC~50~ 0.38 μM against MCF-7/ADR cells; established SAR | [2] |
2018 | Report on sulfanyl-furan derivatives as MDR reversers | Compound III-8 showed 22-fold DOX sensitization in xenograft models | [2] [5] |
2023 | Benzo[b]furan review confirming thioether enhancements | Validated sulfur incorporation improves anticancer/antibacterial potency | [5] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1